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molecular formula C10H18N2O4 B8322866 Methyl 3-hydroxy-2-[(1-piperidinylcarbonyl)amino]propionate

Methyl 3-hydroxy-2-[(1-piperidinylcarbonyl)amino]propionate

Cat. No. B8322866
M. Wt: 230.26 g/mol
InChI Key: IWSGZIMVACWLDO-UHFFFAOYSA-N
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Patent
US08278329B2

Procedure details

200 mg (0.869 mmol) of methyl 3-hydroxy-2-[(1-piperidinylcarbonyl)-amino]propionate was dissolved in 6 ml of a solvent mixture of methanol:tetrahydrofuran (1:1). 1.04 ml (1.04 mmol) of 1 N aqueous lithium hydroxide solution was added to the obtained solution, and they were stirred at room temperature for 30 minutes. The reaction mixture was concentrated under reduced pressure, and the concentrate was acidified with 1 N aqueous hydrochloric acid solution. After extracting with ethyl acetate, the organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to obtain the title compound.
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
6 mL
Type
solvent
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([NH:8][C:9]([N:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)=[O:10])[C:4]([O:6]C)=[O:5].[OH-].[Li+]>CO.O1CCCC1>[OH:1][CH2:2][CH:3]([NH:8][C:9]([N:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)=[O:10])[C:4]([OH:6])=[O:5] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
OCC(C(=O)OC)NC(=O)N1CCCCC1
Name
solvent
Quantity
6 mL
Type
solvent
Smiles
Name
methanol tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O1CCCC1
Step Two
Name
Quantity
1.04 mL
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
After extracting with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC(C(=O)O)NC(=O)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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